molecular formula C6H7IN2 B8740105 (3-Iodophenyl)hydrazine CAS No. 17672-25-2

(3-Iodophenyl)hydrazine

Cat. No. B8740105
Key on ui cas rn: 17672-25-2
M. Wt: 234.04 g/mol
InChI Key: FQRZYAIZMAZFMR-UHFFFAOYSA-N
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Patent
US08338437B2

Procedure details

To a stirred suspension of 3-iodoaniline (2 g, 9.13 mmol) in 37% hydrochloric acid (11 mL) at 0° C. was added a cold solution of sodium nitrite (0.66 g, 9.59 mmol) in water (3.2 mL). The resulting suspension was allowed to stir for 40 min. Then, a cold solution of tin(II) chloride dihydrate (6.18 g, 27.4 mmol) in 37% hydrochloric acid (4.3 mL) was added to the reaction mixture and stirred for another 40 min. The flask was then placed in the refrigerator for 12 h. The precipitate was isolated by filtration and washed with ice-cold brine (25 mL) followed by 2:1 petroleum ether/ether (25 mL) solution. The light pink solid was dried under vacuum for 2 h to give the title compound 61 (3.63 g, 94% yield) as the SnCl2 complex. LRMS (ESI): calc. 234.0; found 235.0 (MH)+ (compound 61 as the free hydrazine was previously reported in Recueil des Travaux Chimiques des Pays-Bas (1961), 80 1348-56).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Two
Quantity
6.18 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>Cl.O>[I:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:9])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Name
Quantity
11 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.18 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
4.3 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 40 min
Duration
40 min
WAIT
Type
WAIT
Details
The flask was then placed in the refrigerator for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with ice-cold brine (25 mL)
CUSTOM
Type
CUSTOM
Details
The light pink solid was dried under vacuum for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
IC=1C=C(C=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 169.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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